(2-Bromophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone
Description
The compound (2-Bromophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone features a methanone core bridging a 2-bromophenyl group and a pyrrolidine ring substituted with a pyridin-4-yloxy moiety.
Properties
IUPAC Name |
(2-bromophenyl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c17-15-4-2-1-3-14(15)16(20)19-10-7-13(11-19)21-12-5-8-18-9-6-12/h1-6,8-9,13H,7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSESQUIUPOKGRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone typically involves the reaction of 2-bromobenzoyl chloride with 3-(pyridin-4-yloxy)pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
(2-Bromophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activity.
Biological Research: The compound is studied for its interactions with biological targets, which can lead to the discovery of new therapeutic agents.
Industrial Applications: It is used in the synthesis of other complex molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (2-Bromophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Halogen Substituent Effects
The substitution pattern on the phenyl ring significantly influences physicochemical properties. For example:
- (2-Chloro-4-fluorophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone (CAS: 2034446-26-7) replaces bromine with chlorine and fluorine at positions 2 and 4 of the phenyl ring, respectively . This results in a lower molecular weight (320.74 g/mol vs. ~335 g/mol for the bromo analog) and altered lipophilicity. Bromine’s larger atomic radius and higher hydrophobicity may enhance membrane permeability compared to chloro/fluoro derivatives, though at the cost of increased metabolic susceptibility.
| Property | Bromo Analog | Chloro/Fluoro Analog |
|---|---|---|
| Molecular Weight | ~335 g/mol | 320.74 g/mol |
| Halogen Effects | Higher lipophilicity | Lower metabolic stability? |
Core Heterocycle Variations
Pyrazole vs. Pyrrolidine Derivatives
Compounds such as 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone () feature a pyrazole core instead of pyrrolidine.
Quinoline vs. Pyridine Moieties
The compound (3-(2-bromophenyl)-5-phenyl-1H-pyrazol-1-yl)(2-(3-nitrophenyl)quinolin-4-yl)methanone () incorporates a quinoline group. Quinoline’s extended aromatic system enhances electron-withdrawing effects compared to pyridine, which could modulate electronic interactions in enzyme active sites .
Structural Complexity and Pharmacokinetic Implications
Complex derivatives like 2-(1-(4-amino-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one () exhibit fused heterocyclic systems.
Substituent Bulk and Lipophilicity
Cyclohexyl-[3-hydroxy-3-phenyl-4-(4-phenylpiperidin-1-ylmethyl)-pyrrolidin-1-yl]methanone () replaces the aryl group with a bulky cyclohexyl moiety.
Biological Activity
(2-Bromophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological applications based on available research findings.
The synthesis of this compound typically involves the reaction of 2-bromobenzoyl chloride with 3-(pyridin-4-yloxy)pyrrolidine. The reaction is performed under controlled conditions, often utilizing triethylamine as a base to neutralize hydrochloric acid produced during the reaction. The final product is purified through column chromatography to achieve the desired purity levels.
Table 1: Synthesis Overview
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 2-bromobenzoyl chloride, 3-(pyridin-4-yloxy)pyrrolidine | Base: Triethylamine | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may modulate the activity of enzymes or receptors, influencing various biochemical pathways. For instance, it has been investigated for its potential anti-inflammatory and anticancer properties, suggesting that it may inhibit pathways associated with these conditions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation.
2. Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models, possibly by inhibiting pro-inflammatory cytokines.
3. Antimicrobial Properties : Some studies have indicated that it possesses antimicrobial activity against specific bacterial strains, although detailed mechanisms remain to be elucidated.
Table 2: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces inflammation | |
| Antimicrobial | Active against certain bacterial strains |
Case Studies and Research Findings
A significant body of research has focused on the biological implications of this compound:
- Anticancer Research : In vitro studies have demonstrated that this compound can inhibit tumor cell growth in various cancer types, including breast and lung cancers. The mechanism appears to involve the activation of apoptotic pathways and inhibition of cell cycle progression.
- Inflammation Models : Animal studies have shown that treatment with this compound results in decreased levels of inflammatory markers, suggesting its potential use in treating inflammatory diseases.
- Antimicrobial Testing : Laboratory assays have revealed that this compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development.
Q & A
Basic Research Question
- NMR Analysis :
- H NMR : Identify pyrrolidine protons (δ 2.5–3.5 ppm) and pyridinyl aromatic protons (δ 7.0–8.5 ppm).
- C NMR : Confirm carbonyl resonance (δ ~170 ppm) and bromophenyl carbons (δ 120–140 ppm) .
- X-ray Crystallography : Resolve 3D conformation, bond angles, and intermolecular interactions for structure-activity relationship (SAR) studies .
What biological targets are hypothesized for this compound, and how can its pharmacological potential be validated?
Advanced Research Question
Hypotheses :
- Kinase Inhibition : Pyridinyl and pyrrolidine motifs suggest potential interaction with ATP-binding pockets in kinases (e.g., JAK/STAT pathways) .
- GPCR Modulation : Bromophenyl groups may target serotonin or dopamine receptors .
Validation : - In Vitro Assays : Use fluorescence polarization (FP) assays for kinase activity or radioligand binding assays for GPCRs.
- Dose-Response Curves : Calculate IC/EC values to quantify potency .
How do structural modifications to the pyrrolidine or pyridine moieties affect bioactivity?
Advanced Research Question
SAR Insights (from analogs):
| Modification | Biological Impact | Reference |
|---|---|---|
| Pyridine → Pyrimidine | Enhanced anticancer activity | |
| Bromine → Chlorine | Improved metabolic stability | |
| Pyrrolidine → Piperidine | Altered selectivity for kinase targets |
Methodology : Synthesize analogs via parallel synthesis and compare activity in standardized assays .
What are the critical safety considerations for handling this compound in laboratory settings?
Basic Research Question
- Hazard Identification : Potential irritant (skin/eyes) based on SDS data for structurally similar compounds .
- Mitigation : Use PPE (gloves, goggles), work in a fume hood, and store at 2–8°C under inert gas (e.g., N) .
How can computational modeling predict this compound’s interaction with biological targets?
Advanced Research Question
- Docking Studies : Use AutoDock Vina or Schrödinger to simulate binding to kinase domains (PDB: 4HTC). Focus on hydrogen bonding with pyridinyl oxygen and hydrophobic interactions with bromophenyl .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .
What experimental designs are recommended for assessing its stability under physiological conditions?
Advanced Research Question
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via HPLC-MS.
- Photostability : Expose to UV light (ICH Q1B guidelines) and quantify degradation products .
How can researchers resolve contradictions in reported data (e.g., conflicting bioactivity results)?
Advanced Research Question
- Reproducibility Checks : Validate assays using standardized protocols (e.g., NIH guidelines).
- Meta-Analysis : Compare datasets using statistical tools (ANOVA, Tukey’s test) to identify outliers .
What chromatographic methods are optimal for purity analysis?
Basic Research Question
- HPLC : Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Retention time ~8.2 min .
- GC-MS : Confirm molecular ion (m/z 375.2) and fragmentation patterns .
How can researchers leverage its physicochemical properties for formulation studies?
Advanced Research Question
- LogP : Estimated at 3.1 (via ChemDraw), suggesting moderate lipophilicity for CNS penetration.
- Solubility : Improve via co-solvents (e.g., PEG 400) or salt formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
